(1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the Boc-protected amino group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the Boc-protected amino group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its Boc-protected amino group allows for selective deprotection and subsequent reactions with biological molecules.
Medicine
In medicine, this compound may have potential as a drug candidate or a precursor for drug development. Its unique structure could be exploited for the design of novel therapeutics targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The Boc-protected amino group can be selectively deprotected to reveal a free amine, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound lacks the Boc protecting group, making it more reactive in certain conditions.
(1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar structure but with a saturated bicyclic ring.
Uniqueness
(1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a Boc-protected amino group and a bicyclic structure. This combination provides both stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H17NO5 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(1S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9-7-5-4-6(17-7)8(9)10(14)15/h4-9H,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8?,9?/m0/s1 |
InChI Key |
BDISLHPIKVZWDN-MZUZGICHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H]2C=C[C@@H](C1C(=O)O)O2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C=CC(C1C(=O)O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.